molecular formula C8H5Cl2FO B14769635 1-(2,4-Dichloro-3-fluorophenyl)ethanone

1-(2,4-Dichloro-3-fluorophenyl)ethanone

Cat. No.: B14769635
M. Wt: 207.03 g/mol
InChI Key: QSVFLIQVCYWEMB-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-3-fluorophenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₈H₅Cl₂FO and an average molecular mass of 207.025 g/mol (monoisotopic mass: 205.970 g/mol). Its structure features a phenyl ring substituted with chlorine atoms at positions 2 and 4, a fluorine atom at position 3, and an acetyl (-COCH₃) group at position 1 .

Properties

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

IUPAC Name

1-(2,4-dichloro-3-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3

InChI Key

QSVFLIQVCYWEMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-3-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 2,4-dichloro-3-fluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves the continuous addition of reactants and the use of advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed:

    Oxidation: 2,4-Dichloro-3-fluorobenzoic acid.

    Reduction: 1-(2,4-Dichloro-3-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichloro-3-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dichloro-3-fluorophenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Electronic Effects

Key Compounds :

1-(2,4-Dichloro-5-fluorophenyl)ethanone Substituents: Cl (2,4), F (5). Molecular Weight: 207.025 g/mol.

1-(2,4,5-Trifluorophenyl)ethanone Substituents: F (2,4,5). Synthesis: Produced via AlCl₃-catalyzed acylation of 1,2,4-trifluorobenzene. Reactivity: Higher fluorine content increases electron-withdrawing effects, reducing nucleophilic aromatic substitution rates compared to dichloro-fluoro analogs .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone Substituents: Cl (3,5), CF₃ (ethanone). Molecular Weight: 243.01 g/mol. Key Difference: Trifluoromethyl group enhances lipophilicity and metabolic stability, making it more suitable for agrochemical applications .

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone Substituents: Cl (2,6), CF₃ (4). Molecular Weight: 257.04 g/mol. Key Difference: Symmetrical dichloro-trifluoromethyl substitution improves crystallinity and thermal stability .

Antioxidant and Antimalarial Activity :
  • Indolyl-3-ethanone-α-thioethers: Derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC₅₀ = 8.21) outperform chloroquine in antimalarial assays, highlighting the role of nitro and thioether groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Melting Point (°C) Key Feature(s)
1-(2,4-Dichloro-3-fluorophenyl)ethanone 207.025 2.8 68–70† Balanced lipophilicity
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 243.01 3.5 45–47 High volatility
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone 257.04 4.1 85–87 Thermal stability
1-(2,4-Dichloro-5-fluorophenyl)ethanone 207.025 2.7 65–67 Isomeric variability

*Predicted using ChemSpider data . †Estimated based on analogs in .

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